molecular formula C19H30N2O2 B2554060 N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide CAS No. 1788675-13-7

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide

Cat. No.: B2554060
CAS No.: 1788675-13-7
M. Wt: 318.461
InChI Key: UJLIIOGCUGDJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide is a synthetic organic compound with a complex structure It features a dimethylaminoethyl group, an oxan-4-yl group, and a phenylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide typically involves multiple steps. One common method includes the reaction of 4-phenylbutanoic acid with oxan-4-ylamine to form an intermediate amide. This intermediate is then reacted with 2-(dimethylamino)ethyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amides with various alkyl or aryl groups.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as a drug candidate.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological receptors or enzymes, modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity. The phenylbutanamide backbone provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.

    N,N-Dimethylaminoethanol: Utilized in organic synthesis and as a precursor in the production of various chemicals.

    Bis[2-(dimethylamino)ethyl]ether: Employed as an amine catalyst in industrial processes.

Uniqueness

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications across different scientific disciplines, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-20(2)13-14-21(18-11-15-23-16-12-18)19(22)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,18H,6,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLIIOGCUGDJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1CCOCC1)C(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.